替加氟
描述
Tegafur is a chemotherapeutic prodrug of 5-fluorouracil (5-FU) used in the treatment of cancers . It is a component of the combination drug tegafur/uracil. When metabolised, it becomes 5-FU . It was patented in 1967 and approved for medical use in 1972 .
Synthesis Analysis
Tegafur is one of the most important clinical antitumor drugs with poor water solubility, severely reducing its bioavailability . To improve the solubility of Tegafur, new cocrystals were developed . Two new 1:1 cocrystals of Tegafur with 2,4 dihydroxybenzoic acid (2,4HBA) and p-nitrophenol (PNP) were synthesized .Molecular Structure Analysis
The cocrystal products were identified and characterized by various solid state analysis techniques . The analysis of physical and chemical properties of TF-PNP cocrystal and TF crystal by quantum chemistry method is reliable at the molecular level .Chemical Reactions Analysis
Tegafur interferes with the 2’-deoxythymidylate (DTMP) synthesis in the pyrimidine pathway, resulting in inhibition of DNA synthesis .Physical and Chemical Properties Analysis
Tegafur has poor water solubility, which severely reduces its bioavailability . The solubility and dissolution rate of Tegafur-2,4HBA is significantly increased in a pH 6.8 buffer at 37°C .科学研究应用
药代动力学分析与方法开发:替加氟通常与其他药物(如亚叶酸和尿嘧啶)联合使用,以治疗结直肠癌。开发了一种结合液相色谱-紫外检测和液相色谱-串联质谱法,用于分析人血浆中的替加氟和 5-FU,这对于临床药代动力学分析至关重要。该方法可同时对人血浆中低水平的 5-FU 和相对较高水平的前药替加氟进行生物分析 (Peer 等,2012)。
不良反应和皮肤反应:替加氟的皮肤不良反应已有记录,包括色素沉着过度、掌跖角化病和其他皮肤反应。这些副作用在治疗方案中至关重要 (Teixeira 等,2011),(Jucglà 等,1995)。
拉曼光谱和红外光谱分析:一项专注于替加氟的理论拉曼光谱和红外光谱的研究,将其分子静电势面、极化率和超极化率与 5-氟尿嘧啶进行了比较。这项研究有助于了解替加氟的分子相互作用和特性,这对于其在化疗中的应用至关重要 (Prasad 等,2010)。
替加氟在转移性癌症治疗中的应用:多项研究探索了替加氟在治疗转移性癌症(特别是乳腺癌和胃癌)中的疗效。例如,一项研究评估了口服替加氟-尿嘧啶作为维持性化疗对非远处转移 TNM Ⅳ期鼻咽癌患者并发放化疗后的总生存率和无病生存率的影响 (Chen 等,2019)。
临床药代动力学和疗效:替加氟的药代动力学,特别是当与其他化疗药物(如表柔比星和顺铂)一起给药时,一直是重要的研究课题。此类研究对于了解药物在体内的行为至关重要,并且可以优化其剂量和给药时间表,以提高疗效并降低毒性 (Kang 等,2003)。
生物激活研究:已进行研究以了解替加氟生物激活为 5-FU 的过程,这对于其抗癌活性至关重要。这项研究确定了人肝微粒体中的细胞色素 P-450 2A6 是负责此生物激活过程的主要酶,从而深入了解了药物的代谢和潜在相互作用 (Ikeda 等,2000)。
嗅觉障碍:临床和实验研究均证明,替加氟与引起嗅觉障碍有关。了解这些副作用对于管理接受替加氟治疗患者的生活质量至关重要 (Nakamura 等,2004)。
作用机制
Target of Action
Tegafur is a prodrug of Fluorouracil (5-FU), an antineoplastic agent used in the treatment of various cancers . The primary target of Tegafur is thymidylate synthase (TS) , an enzyme involved in the pyrimidine pathway that is crucial for DNA synthesis .
Mode of Action
Tegafur is metabolized to 5-FU in the body . Once converted and bioactivated to 5-FU, the drug mediates its anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis . This inhibition disrupts the synthesis of DNA, RNA, and proteins, thereby slowing down the growth rate of the tumor and inhibiting the division and proliferation of tumor cells .
Biochemical Pathways
The transformation of 2’-deoxyurindylate (dUMP) to 2’-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells . Tegafur, by inhibiting thymidylate synthase, disrupts this transformation, thereby affecting the pyrimidine pathway and ultimately inhibiting DNA synthesis .
Pharmacokinetics
Tegafur is usually given in combination with other drugs that enhance the bioavailability of 5-FU by blocking the enzyme responsible for its degradation . This ensures high concentrations of 5-FU at a lower dose of Tegafur . The elimination half-life of Tegafur is between 3.9 and 11 hours .
Result of Action
The result of Tegafur’s action is a decrease in thymidine synthesis, DNA synthesis, and disrupted RNA function, leading to tumor cell cytotoxicity . This results in the slowing down of the growth rate of the tumor and inhibits the division and proliferation of tumor cells .
Action Environment
The efficacy and stability of Tegafur can be influenced by environmental factors. For instance, the expression of CYP2A6 in the liver, which metabolizes Tegafur to 5-FU, can determine the effect of Tegafur . Genetic variations within the DPD gene (DPYD) can lead to reduced or absent DPD activity, and individuals who are heterozygous or homozygous for these variations may have partial or complete DPD deficiency . Those with partial or complete DPD deficiency have a significantly increased risk of severe or even fatal drug toxicities when treated with fluoropyrimidines .
安全和危害
Continuous exposure to Tegafur may cause physical defects in the developing embryo (teratogenesis). Acute toxicity from the combination use of Tegafur was associated with nausea, vomiting, diarrhoea, mucositis, gastrointestinal irritation, bleeding, bone marrow depression, and respiratory failure . Overdose may lead to fatal complications .
未来方向
生化分析
Biochemical Properties
Tegafur interacts with various enzymes and proteins in biochemical reactions. It is a prodrug of 5-FU, which inhibits thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis . This interaction disrupts the synthesis of DNA and purines in cells .
Cellular Effects
Tegafur affects various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which can lead to cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tegafur exerts its effects at the molecular level through its conversion to 5-FU . 5-FU inhibits TS, disrupting DNA synthesis . This inhibition can lead to cell death, providing the anticancer activity of tegafur .
Temporal Effects in Laboratory Settings
The effects of tegafur change over time in laboratory settings. It has been found that the water solubility and permeability of tegafur are concurrently enhanced when it is part of a cocrystal . This enhancement can lead to optimized pharmacokinetic characteristics with prolonged half-life and increased bioavailability compared with tegafur itself .
Dosage Effects in Animal Models
The effects of tegafur vary with different dosages in animal models. For example, a study found that tegafur administered at a dosage of 30 mg/kg showed a trend towards better outcomes in patients with stage II colorectal cancer .
Metabolic Pathways
Tegafur is involved in the pyrimidine pathway of metabolism . It interacts with the enzyme TS, which is crucial in this pathway . The inhibition of TS by 5-FU disrupts the synthesis of DNA and purines in cells .
Transport and Distribution
Tegafur is rapidly and well absorbed into the systemic circulation, reaching the peak plasma concentration within 1 to 2 hours of administration . The volume of distribution based on apparent volume of distribution and urinary excretion data of tegafur is 16 L/m^2 .
Subcellular Localization
As a prodrug, tegafur is metabolized into 5-FU, which then exerts its effects primarily in the nucleus of the cell, where it inhibits DNA synthesis .
属性
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
Record name | SID8139878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17902-23-7, 82294-77-7 | |
Record name | Tegafur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tegafur [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEGAFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。